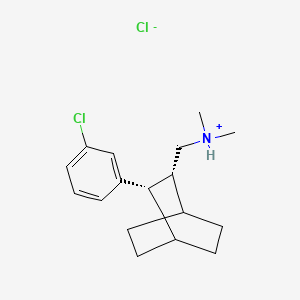
(2R)-2-amino-N-ethyl-3-methylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-N-ethyl-3-methylpentanamide is an organic compound with a chiral center, making it an enantiomer
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-N-ethyl-3-methylpentanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylpentanoic acid and ethylamine.
Amidation Reaction: The carboxylic acid group of 3-methylpentanoic acid is converted to an amide group by reacting with ethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (2R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(2R)-2-amino-N-ethyl-3-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, oxidized amides
Reduction: Amines
Substitution: Substituted amides
科学的研究の応用
(2R)-2-amino-N-ethyl-3-methylpentanamide has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R)-2-amino-N-ethyl-3-methylpentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- (2S)-2-amino-N-ethyl-3-methylpentanamide
- (2R)-2-amino-N-methyl-3-methylpentanamide
- (2R)-2-amino-N-ethyl-3-ethylpentanamide
Uniqueness
(2R)-2-amino-N-ethyl-3-methylpentanamide is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomers and other similar compounds
特性
分子式 |
C8H18N2O |
|---|---|
分子量 |
158.24 g/mol |
IUPAC名 |
(2R)-2-amino-N-ethyl-3-methylpentanamide |
InChI |
InChI=1S/C8H18N2O/c1-4-6(3)7(9)8(11)10-5-2/h6-7H,4-5,9H2,1-3H3,(H,10,11)/t6?,7-/m1/s1 |
InChIキー |
JZAVLWNRYOVJON-COBSHVIPSA-N |
異性体SMILES |
CCC(C)[C@H](C(=O)NCC)N |
正規SMILES |
CCC(C)C(C(=O)NCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


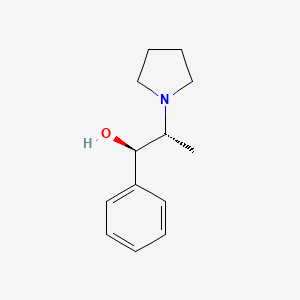
![Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis-](/img/structure/B13760931.png)
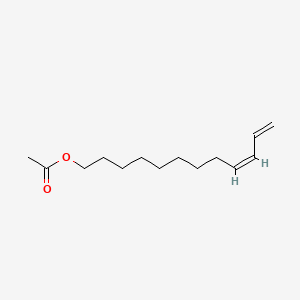


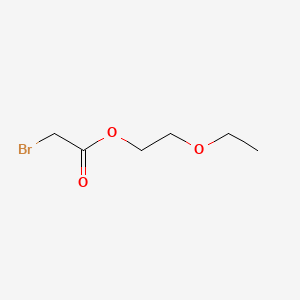

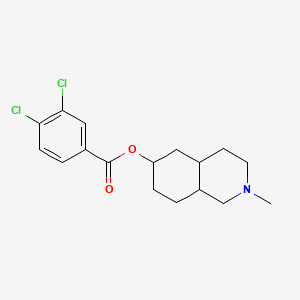
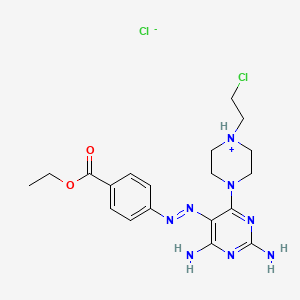
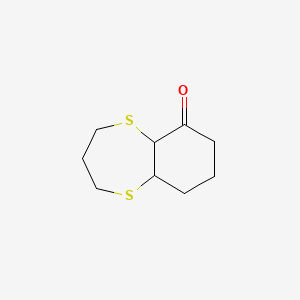

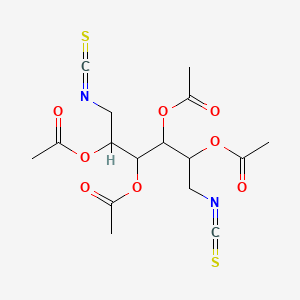
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxylic acid](/img/structure/B13761008.png)
